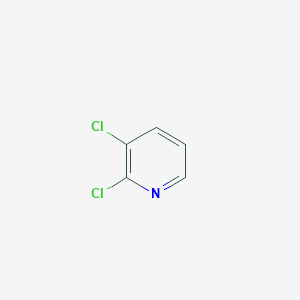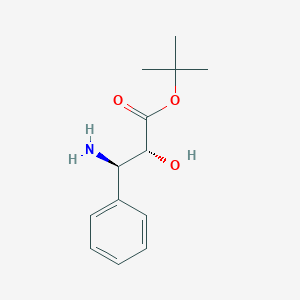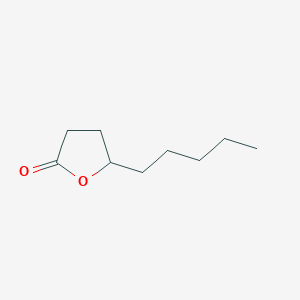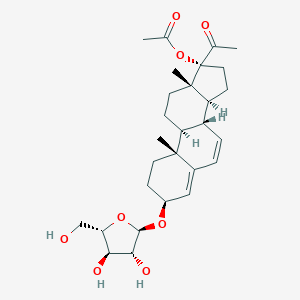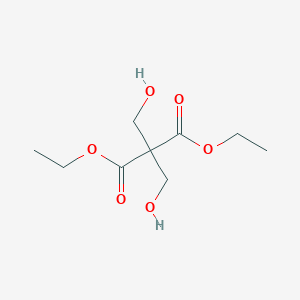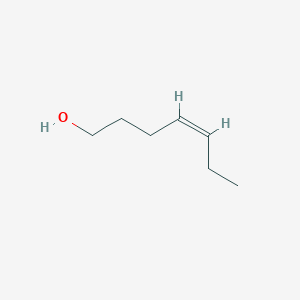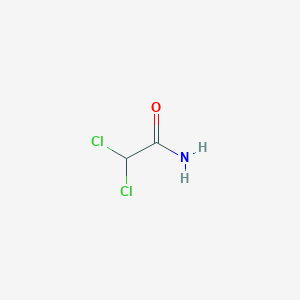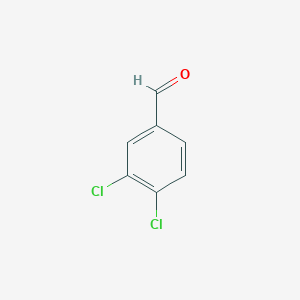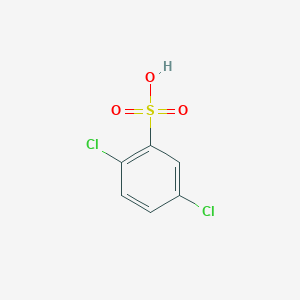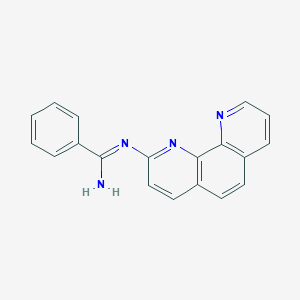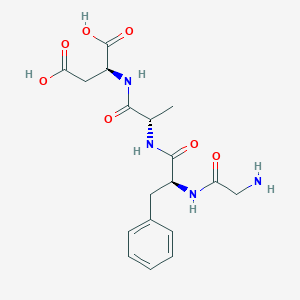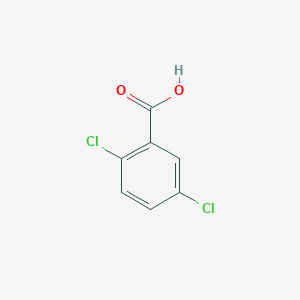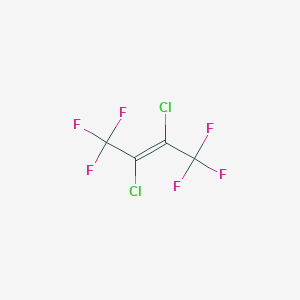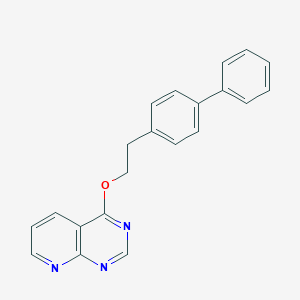
Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)- is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and has been found to possess various beneficial properties. In
Mecanismo De Acción
The mechanism of action of Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)- is not fully understood. However, it has been found to inhibit various cellular pathways that are involved in the development and progression of diseases. This compound has been found to inhibit the activity of various enzymes such as COX-2, which is involved in the inflammatory response, and topoisomerase II, which is involved in DNA replication. Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)- has also been found to induce apoptosis, which is the programmed cell death of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)- has been found to possess various biochemical and physiological effects. This compound has been found to inhibit the production of various inflammatory mediators such as prostaglandins and cytokines. It has also been found to inhibit the growth and proliferation of cancer cells. Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)- has also been found to have antiviral activity against various viruses such as herpes simplex virus and hepatitis B virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)- has various advantages and limitations for lab experiments. The advantages of this compound include its unique structure, which makes it a potential candidate for drug development. It also has various beneficial properties such as anti-inflammatory, anti-cancer, and anti-viral activities. The limitations of this compound include its low solubility in water, which makes it difficult to administer in vivo. It also has a relatively short half-life, which makes it difficult to maintain therapeutic levels in the body.
Direcciones Futuras
There are various future directions for the research of Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)-. One direction is to further explore its potential applications in the field of medicinal chemistry. This compound has been found to possess various beneficial properties, and further research could lead to the development of new therapeutic agents for the treatment of various diseases. Another direction is to optimize its synthesis method to increase the yield and purity of the final product. This could lead to a more efficient and cost-effective synthesis method. Lastly, further research could be done to fully understand the mechanism of action of this compound, which could lead to the development of more potent and specific therapeutic agents.
Métodos De Síntesis
The synthesis of Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)- involves a multistep process. The first step involves the synthesis of 4-(2-(1,1'-biphenyl)-4-ylethoxy)aniline, which is then reacted with pyridine-2,3-dicarboxylic acid to form the final product. This synthesis method has been optimized and has been found to be efficient in producing high yields of the desired product.
Aplicaciones Científicas De Investigación
Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)- has been extensively researched for its potential applications in the field of medicinal chemistry. It has been found to possess various beneficial properties such as anti-inflammatory, anti-cancer, and anti-viral activities. This compound has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, arthritis, and viral infections.
Propiedades
Número CAS |
134999-77-2 |
|---|---|
Nombre del producto |
Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)- |
Fórmula molecular |
C21H17N3O |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
4-[2-(4-phenylphenyl)ethoxy]pyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C21H17N3O/c1-2-5-17(6-3-1)18-10-8-16(9-11-18)12-14-25-21-19-7-4-13-22-20(19)23-15-24-21/h1-11,13,15H,12,14H2 |
Clave InChI |
HFWVGRNXMXXHFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCOC3=NC=NC4=C3C=CC=N4 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCOC3=NC=NC4=C3C=CC=N4 |
Otros números CAS |
134999-77-2 |
Sinónimos |
4-(2-(1,1'-Biphenyl)-4-ylethoxy)pyrido(2,3-d)pyrimidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



